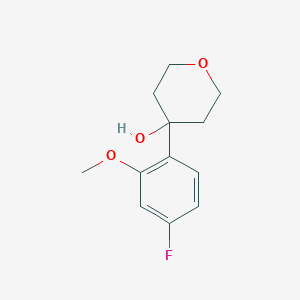

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol

説明

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol is a pyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring, substituted with a 4-fluoro-2-methoxyphenyl moiety. This compound combines a polar hydroxyl group with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, creating a unique electronic profile. Such structural attributes make it a candidate for pharmaceutical and materials science research, particularly in studying solubility, reactivity, and intermolecular interactions. While commercial availability is currently listed as "discontinued" (CymitQuimica, 2025), its synthesis and characterization remain relevant for derivative development .

特性

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-15-11-8-9(13)2-3-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBXFZXZSQVNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The preparation of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the use of cyclodextrins for inclusion complexes. These methods involve the formation of host inclusion in the non-polar cavity of cyclodextrins, determination of the inclusion formation constant, and the use of analytical techniques to evidence host inclusion .

化学反応の分析

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of phosgene with imidazole under anhydrous conditions to form carbonyldiimidazole, which can then be used for the coupling of amino acids for peptide synthesis . The major products formed from these reactions include amides, carbamates, and ureas.

科学的研究の応用

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol has a wide range of scientific research applications. It is used in chemistry for the synthesis of various compounds, in biology for studying molecular interactions, in medicine for developing new drugs, and in industry for creating innovative materials. The compound’s unique properties make it valuable for improving the physical, chemical, and biological characteristics of other compounds .

作用機序

The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, similar to the mechanism of action of tranexamic acid . This interaction can lead to various biological effects, including the inhibition of fibrinolysis.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol with analogous pyran and aryl-substituted derivatives, focusing on structural, electronic, and functional differences.

Table 1: Structural Analogs and Key Differences

Key Observations

Functional Group Impact on Reactivity: The sulfonyl chloride group in (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the hydroxyl group in the target compound .

Substituent Effects on Electronic Properties: The 4-fluoro-2-methoxy substitution on the phenyl ring in the target compound creates a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This contrasts with analogs like 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride, where the absence of fluorine reduces electronegativity but retains methoxy-mediated solubility .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound facilitates hydrogen bonding, likely improving aqueous solubility compared to amine derivatives (e.g., 4-[(2-Fluorophenyl)methyl]oxan-4-amine) . Methoxy groups in all analogs enhance lipophilicity, but their positions (e.g., 2-methoxy vs.

Table 2: Physicochemical Property Comparison

| Property | 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol | 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride | rac-(3R,4R)-4-(4-Bromo-1-methylpyrazol-5-yl)-3-morpholinyloxan-4-ol |

|---|---|---|---|

| Molecular Formula | C12H14FO3 | C12H18ClNO2 | C13H20BrN3O3 |

| Molecular Weight (g/mol) | 240.24 | 251.73 | 346.22 |

| Predicted LogP* | ~2.1 (moderate lipophilicity) | ~1.8 (lower due to HCl salt) | ~2.5 (higher due to bromo/morpholine) |

| Key Interactions | Hydrogen bonding (OH) | Ionic (amine hydrochloride) | Hydrogen bonding (OH), π-π stacking (pyrazole) |

| Synthetic Utility | Intermediate for aryl-modified pyrans | Amine precursor for drug discovery | Cross-coupling candidate (bromo) |

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。